molecular formula C16H20FN3O2S2 B2387006 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049444-57-6

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2387006
CAS No.: 1049444-57-6
M. Wt: 369.47
InChI Key: ZLDKAIMGYFWZJM-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, an ethyl chain, and a thiophene-2-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 1-(2-fluorophenyl)piperazine with an appropriate ethylating agent, such as ethyl bromide, under basic conditions to form the ethyl-substituted piperazine derivative.

    Sulfonamide Formation: The ethyl-substituted piperazine derivative is then reacted with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with serotonin and dopamine receptors.

    Biological Studies: Used as a tool compound to study the effects of sulfonamide derivatives on various biological pathways.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
  • N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
  • N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Uniqueness

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its pharmacokinetic properties, such as metabolic stability and receptor binding affinity. This fluorine substitution often enhances the compound’s ability to cross the blood-brain barrier, making it a valuable candidate for central nervous system-targeted therapies.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S2/c17-14-3-5-15(6-4-14)20-11-9-19(10-12-20)8-7-18-24(21,22)16-2-1-13-23-16/h1-6,13,18H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDKAIMGYFWZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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